2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of electron transport materials (etms) for phosphorescent organic light-emitting diodes (pholeds) , and as fluorescent probes for selectively sensing cysteine .
Mode of Action
Similar compounds have been shown to exhibit high triplet energy, allowing efficient electron injection and transport . They also show a significant enhancement in fluorescence in the presence of certain analytes, such as cysteine .
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that this compound may play a role in electron transport processes and fluorescence signaling pathways .
Result of Action
Similar compounds have been shown to exhibit strong emission in organic light-emitting diodes (oleds) , and a significant enhancement in fluorescence in the presence of certain analytes .
Action Environment
Similar compounds have been shown to possess good thermal and electrochemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced by reacting the benzothiazole core with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethylthio Group: The ethylthio group is introduced by reacting the intermediate with ethylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Known for its luminescent properties and used in organic light-emitting diodes (OLEDs).
2-(Benzo[d]thiazol-2-yl)benzamide: Similar structure but lacks the ethylthio and fluorine substituents.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Used in optoelectronic applications.
Uniqueness
2-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethylthio and fluorine substituents, which may enhance its biological activity and chemical stability compared to similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOSXFBFXENPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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